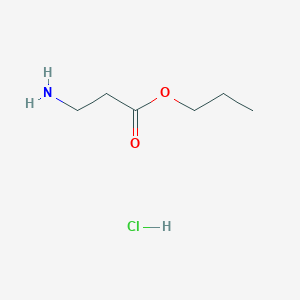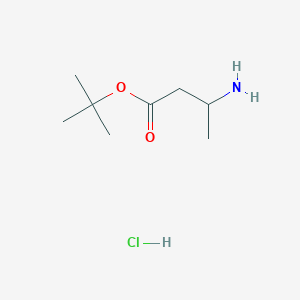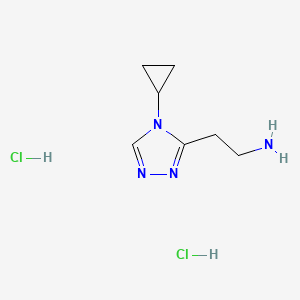![molecular formula C10H13Cl2NO2 B1522989 3-Amino-2-[(3-chlorophenyl)methyl]propanoic acid hydrochloride CAS No. 1258640-49-1](/img/structure/B1522989.png)
3-Amino-2-[(3-chlorophenyl)methyl]propanoic acid hydrochloride
Overview
Description
“3-Amino-2-[(3-chlorophenyl)methyl]propanoic acid hydrochloride” is a chemical compound with the CAS Number 1258640-49-1 . It has a molecular weight of 250.12 . The IUPAC name for this compound is 2-(3-chlorobenzyl)-beta-alanine hydrochloride . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “3-Amino-2-[(3-chlorophenyl)methyl]propanoic acid hydrochloride” is 1S/C10H12ClNO2.ClH/c11-9-3-1-2-7(5-9)4-8(6-12)10(13)14;/h1-3,5,8H,4,6,12H2,(H,13,14);1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Amino-2-[(3-chlorophenyl)methyl]propanoic acid hydrochloride” are as follows :Scientific Research Applications
Corrosion Inhibition
Research indicates that Schiff bases derived from amino acids, such as L-Tryptophan, demonstrate effective corrosion inhibition properties on stainless steel surfaces in acidic environments. These inhibitors exhibit good efficiency by adsorbing on the metal surface, which is crucial for protecting industrial equipment and infrastructure from corrosive damage (Vikneshvaran & Velmathi, 2017).
Fluorescent Derivatization
Compounds related to 3-Amino-2-[(3-chlorophenyl)methyl]propanoic acid hydrochloride have been utilized in the fluorescent derivatization of amino acids. This application is significant for bioanalytical assays, enabling the detection and quantification of amino acids through fluorescence, which is vital for biological and medical research (Frade et al., 2007).
Antimicrobial Activity
Studies have shown that derivatives of β-amino acids, including those with structural similarities to 3-Amino-2-[(3-chlorophenyl)methyl]propanoic acid hydrochloride, possess antimicrobial properties. These compounds have been effective against various strains of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents (Mickevičienė et al., 2015).
Industrial Applications
In the context of industrial pickling processes, phosphonate-based corrosion inhibitors, structurally related to 3-Amino-2-[(3-chlorophenyl)methyl]propanoic acid hydrochloride, have shown high efficiency. These compounds provide a promising approach to protect mild steel from corrosion in hydrochloric acid, combining experimental and theoretical methods to optimize their performance (Gupta et al., 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-(aminomethyl)-3-(3-chlorophenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c11-9-3-1-2-7(5-9)4-8(6-12)10(13)14;/h1-3,5,8H,4,6,12H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTIXZRGDAZGHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(CN)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















